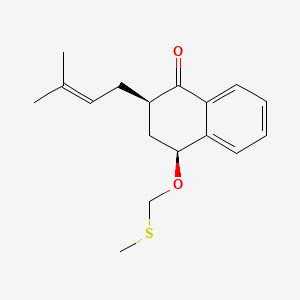
Catalponol methylthiomethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catalponol methylthiomethyl ether is a natural product derived from specific plantsThe compound’s IUPAC name is (2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one, and it has a molecular formula of C17H22O2S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Catalponol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and methylthiomethyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Catalponol methylthiomethyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl methylthiomethyl ether
- Methylthiomethyl butyrate
- Methylthiomethyl hexanoate
- (Methylthiomethyl)triphenylphosphonium chloride
- Methylthiomethyl phenyl sulfone
- Acetic acid methylthiomethyl ester
- Methylthiomethyl p-tolyl sulfone
Uniqueness
Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.
Propiedades
Fórmula molecular |
C17H22O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
Clave InChI |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
SMILES isomérico |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
SMILES canónico |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

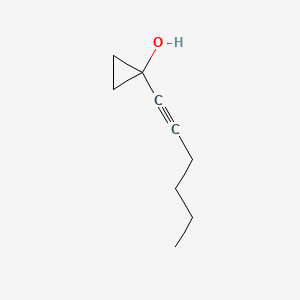

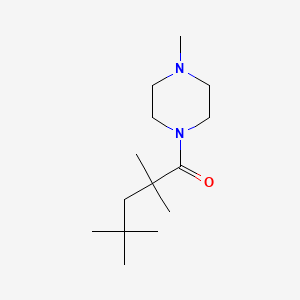
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
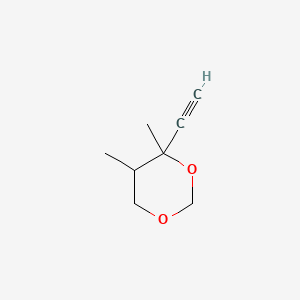
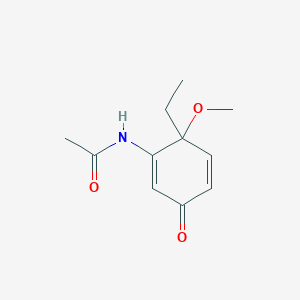
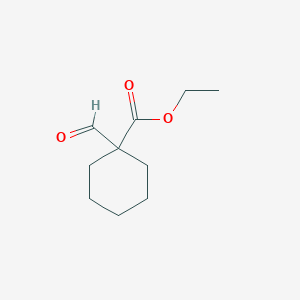
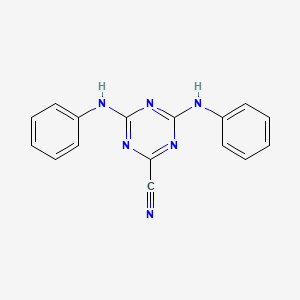

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
